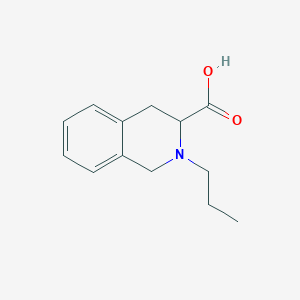

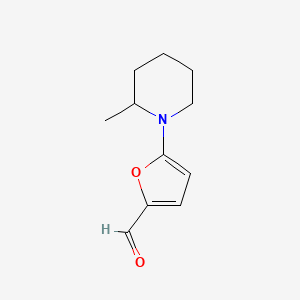

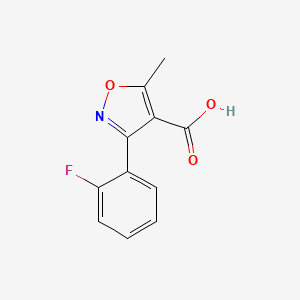

![molecular formula C5H4N4OS B1309015 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 876717-68-9](/img/structure/B1309015.png)

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one is a novel organic molecule that has been the subject of recent research due to its potential applications in drug discovery and optoelectronic implementations. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds within the thiazolo[3,2-a][1,3,5]triazine family, which can be used to infer some properties and synthesis methods that might be applicable to 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one.

Synthesis Analysis

The synthesis of related compounds typically involves one-pot reactions that can accommodate a variety of amino substituents. For example, novel 7-amino-substituted pyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles were synthesized using a three-component reaction involving 3-amino-substituted 5-aminopyrazole-4-carbonitriles, cyanamide, and triethyl orthoformate under microwave irradiation, without the need for a catalyst . This method suggests that the synthesis of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one could potentially be achieved through similar one-pot, catalyst-free conditions, which are advantageous for generating compound libraries efficiently.

Molecular Structure Analysis

The molecular structure of compounds within this family has been characterized using various spectroscopic and analytical techniques. For instance, a related compound, 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, was characterized by FT-IR, 1HNMR, 13CNMR, XRD, and SEM analyses . Additionally, the optimization of the molecular structure and vibrational spectra was accomplished using density functional theory (DFT) with DMol3 and CASTEP programs . These methods could be applied to determine the molecular structure of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one and to predict its properties.

Chemical Reactions Analysis

The chemical reactivity of thiazolo[3,2-a][1,3,5]triazine derivatives is influenced by their functional groups and molecular structure. Although the provided papers do not detail the reactions specific to 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one, they do describe the synthesis of similar compounds through condensation and cyclization reactions , . These reactions often involve the interaction of amino groups with other reagents, which could be indicative of the types of chemical reactions that 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a][1,3,5]triazine derivatives have been explored through the synthesis of thin films and the investigation of their optical properties . For example, the optical properties such as optical band gaps, absorption index, reflective index, dielectric constant, and optical conductivity were studied for the thin films derived from these compounds . These properties are crucial for applications in optoelectronics. By analogy, 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one could also possess interesting optical properties that merit further investigation.

Applications De Recherche Scientifique

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of thiazolo and triazine derivatives. For example, derivatives of 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines have shown potent anticonvulsant activity in mice, with some compounds demonstrating significant therapeutic potential due to their high protective index and low neurotoxicity compared to reference drugs like carbamazepine (Zhang et al., 2010). This suggests that 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one could potentially exhibit similar neurological effects, warranting further investigation into its anticonvulsant properties.

Anti-inflammatory and Analgesic Properties

Thiazolo and triazole derivatives have also been highlighted for their anti-inflammatory and analgesic activities. A study on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen reported compounds that maintained analgesic and anti-inflammatory activities of the starting compound while being safer in terms of gastric lesion risks at certain doses (Doğdaş et al., 2007). This indicates the potential of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one in developing new anti-inflammatory or analgesic agents with reduced side effects.

Neuroprotective Potential

Compounds with thiazolo and triazole scaffolds have been evaluated for their neuroprotective effects, particularly in models of Parkinson's disease. The anti-Parkinsonian and neuroprotective potential of certain thiazolotriazolopyrimidines against neuroleptic-induced catalepsy and oxidative stress in mice suggests that derivatives like 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one could offer promising avenues for the treatment of neurodegenerative disorders (Azam et al., 2010).

Antimicrobial and Antiparasitic Activities

Triazine derivatives have demonstrated efficacy against parasitic infections, including Toxoplasma gondii. The compound WR99210, a triazine derivative, inhibits T. gondii in vitro at nanomolar levels and is effective in vivo, reducing parasite load in mice (Mui et al., 2005). This points to the potential use of 3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one in developing new treatments for parasitic diseases.

Orientations Futures

Future research on 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives could focus on further elucidating their mechanism of action and potential therapeutic applications . For instance, these compounds could be further evaluated for their antimicrobial activity . Additionally, the influence of different substituents on the biological activity of these compounds could be investigated .

Propriétés

IUPAC Name |

3-amino-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c6-3-2-11-5-8-4(10)1-7-9(3)5/h1-2H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKZVUONASAPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=O)C=N2)S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

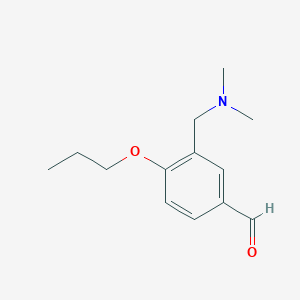

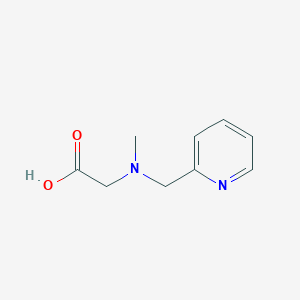

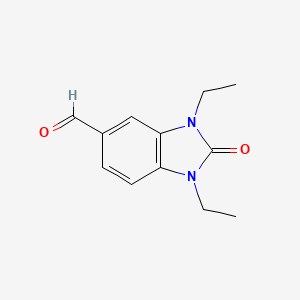

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

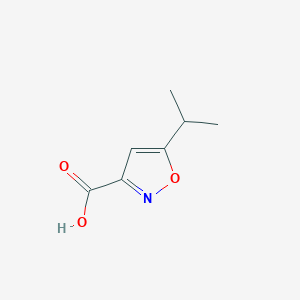

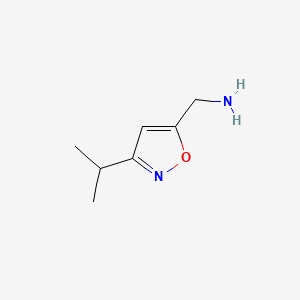

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

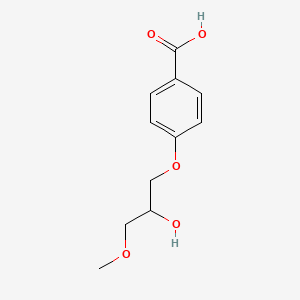

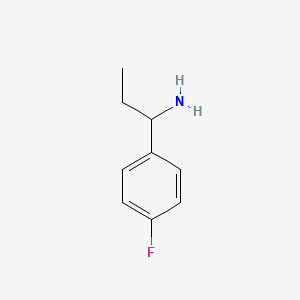

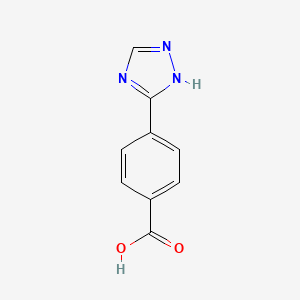

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)